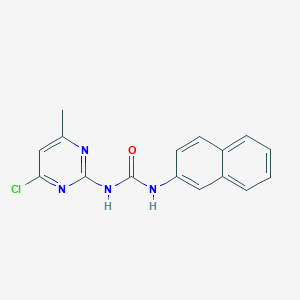

N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine and naphthyl-containing compounds often involves multi-step reactions, including condensation, substitution, and cyclization. For instance, compounds with pyrimidine moieties have been synthesized through reactions involving aminopyrimidine and chloroacetyl derivatives, demonstrating the versatility of pyrimidine chemistry in producing various heterocyclic compounds with potential bioactivities (Yuan et al., 2011).

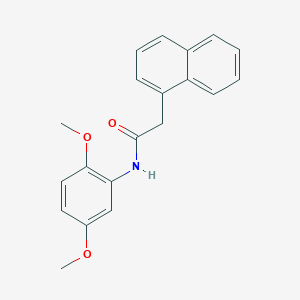

Molecular Structure Analysis

The molecular structure of related compounds often features interactions that are crucial for their stability and biological activities. For example, compounds with thiourea and pyrimidine moieties can form coplanar structures, facilitating intermolecular hydrogen bonding that strengthens their molecular integration. This structural characteristic can be significant for the biological activity of such molecules (Fu-b, 2014).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral and Antitumor Potential : Some derivatives related to N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea have been synthesized and tested for their potential in inhibiting human immunodeficiency virus type-1 (HIV-1). These compounds, particularly those with naphthylmethyl moieties, showed activity in the low micromolar range against HIV-1, comparable to known antiretrovirals like nevirapine (Mai et al., 1997). Additionally, certain pyrimidinyl-phenylurea derivatives have demonstrated good anti-TMV (tobacco mosaic virus) activity, suggesting their use as novel pesticide leads (Yuan et al., 2011).

Fluorescent Probes for Protein Interactions : The interaction between similar thiourea compounds and serum proteins like bovine and human serum albumin has been studied using fluorescence spectroscopy. These interactions, primarily driven by hydrophobic forces, provide insights into the potential use of such compounds in studying protein-ligand interactions and developing fluorescent probes (Cui et al., 2006).

Materials Science and Polymer Applications

Electronic Materials : Naphthalene diimide (NDI)-based polymers, where the NDI unit is structurally similar to the naphthylurea moiety, have been developed for various applications, including supramolecular chemistry, sensors, and molecular switching devices. These materials leverage the strong electron-accepting properties of the NDI core, making them suitable for applications in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Supramolecular Assemblies : The assembly of chl-based donor-acceptor building blocks, including naphthalene-1,8:4,5-bis(dicarboximide) (NDI) secondary electron acceptors, into cyclic tetramers demonstrates the potential of naphthalene-derived compounds in constructing complex molecular systems with enhanced charge separation lifetimes. Such assemblies are advantageous for artificial photosynthetic systems (Gunderson et al., 2012).

Polymer Synthesis : The compound 4-(1-naphthyl)-1,2,4-triazolidine-3,5-dione, related to naphthylurea derivatives, has been used to synthesize novel naphthalene-containing polyureas. These polymers exhibit unique physical properties and have potential applications in materials science due to their structural features and fluorimetric properties (Mallakpour & Zandi, 2006).

Propiedades

IUPAC Name |

1-(4-chloro-6-methylpyrimidin-2-yl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-10-8-14(17)20-15(18-10)21-16(22)19-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBYAAUYIRDAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NC2=CC3=CC=CC=C3C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)

![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)

![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)

![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)

![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)

![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)

![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)